2-(Methyl{5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}amino)ethanol
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Overview
Description
2-(Methyl{5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}amino)ethanol is a complex organic compound that features a unique combination of heterocyclic structures. This compound contains a thiophene ring, an oxadiazole ring, and a pyrimidine ring, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl{5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}amino)ethanol typically involves multi-step reactions that include the formation of the oxadiazole and pyrimidine rings, followed by their coupling with the thiophene ring. Common synthetic routes may involve:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Formation of the Pyrimidine Ring: This often involves the condensation of amidines with β-dicarbonyl compounds.
Coupling Reactions: The thiophene ring can be introduced through cross-coupling reactions such as Suzuki-Miyaura coupling, which employs palladium catalysts and boronic acids.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors to control reaction conditions precisely and the employment of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Methyl{5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}amino)ethanol can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
2-(Methyl{5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}amino)ethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties such as anti-inflammatory or antimicrobial activities.
Industry: It can be used in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-(Methyl{5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}amino)ethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-Butylthiophene and 2-Octylthiophene.
Oxadiazole Derivatives: Compounds such as 3,5-Diphenyl-1,2,4-oxadiazole.
Pyrimidine Derivatives: Compounds like 5-Fluorouracil and Cytosine.
Uniqueness
2-(Methyl{5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}amino)ethanol is unique due to its combination of three different heterocyclic rings, which may confer distinct chemical and biological properties not found in simpler analogs. This structural complexity can lead to a broader range of applications and potential activities.
Properties
IUPAC Name |
2-[methyl-[5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2S/c1-18(3-4-19)12-10(6-14-8-15-12)13-16-11(17-20-13)9-2-5-21-7-9/h2,5-8,19H,3-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXSEEYSKNPCRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=NC=NC=C1C2=NC(=NO2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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